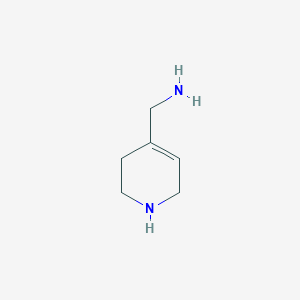

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine

Description

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine: is an organic compound with the molecular formula C6H12N2 It is a derivative of tetrahydropyridine and contains an amine group attached to the fourth carbon of the tetrahydropyridine ring

Properties

Molecular Formula |

C6H12N2 |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

1,2,3,6-tetrahydropyridin-4-ylmethanamine |

InChI |

InChI=1S/C6H12N2/c7-5-6-1-3-8-4-2-6/h1,8H,2-5,7H2 |

InChI Key |

XSIYFCJQHCTSMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 4-cyanopyridine, which yields the desired compound under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be further reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Saturated amines.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions such as nucleophilic substitution and oxidation makes it a versatile building block for developing new compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new bonds | |

| Oxidation | Can be oxidized to yield different derivatives | |

| Coupling Reactions | Participates in coupling reactions to create larger molecules |

Biological Applications

Neuropharmacology:

Research indicates that this compound may exhibit neuroprotective effects by inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine in the brain .

Antimicrobial Properties:

The compound has also shown potential antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. This property is critical for developing new therapeutic agents aimed at treating bacterial infections .

Table 2: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| MAO-B Inhibition | Increases dopamine levels | |

| Neuroprotection | Reduces dopaminergic cell death | |

| Antimicrobial Activity | Potential against Mycobacterium tuberculosis |

Medicinal Chemistry

Drug Development:

The compound is being explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance binding affinity to various receptors involved in mood regulation and neuroprotection .

Case Studies:

Recent studies have highlighted the efficacy of derivatives of this compound in treating depression and anxiety disorders through their action on serotonin transporters and dopamine receptors. These findings suggest that this compound could lead to novel antidepressant therapies .

Industrial Applications

Beyond its scientific research applications, this compound is also utilized in the production of specialty chemicals and materials within industrial settings. Its unique properties make it suitable for creating advanced materials used in various applications from coatings to pharmaceuticals.

Mechanism of Action

The mechanism of action of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine: Similar structure but with a benzyl group attached to the nitrogen atom.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.

Uniqueness: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the amine group at the fourth carbon. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Biological Activity

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyridine ring with a methanamine substituent. Its unique structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been shown to modulate the activity of various receptors, particularly those in the dopaminergic system. This modulation can lead to alterations in neurotransmitter release and uptake, which are crucial for treating neurological disorders .

1. Neurotransmitter Modulation

Research indicates that this compound affects neurotransmitter systems by acting on receptors related to dopamine and serotonin. For instance, it has been studied for its potential as an antidepressant by targeting serotonin receptors .

2. Antiparasitic Activity

A study reported the synthesis of derivatives of tetrahydropyridine that exhibited significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The derivatives demonstrated varying degrees of efficacy, suggesting that modifications to the tetrahydropyridine structure can enhance biological activity .

3. Anticancer Potential

Preliminary investigations have revealed that certain derivatives of tetrahydropyridine possess anticancer properties. Although no compound outperformed established treatments like Tamoxifen, the potential for developing new anticancer agents remains promising .

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Activity

In a study focusing on new tetrahydropyridine derivatives synthesized through Pictet–Spengler reactions, several compounds were evaluated for their antiplasmodial effects. The most promising derivative showed an EC50 value indicative of potent activity against malaria parasites . This highlights the potential of modifying the tetrahydropyridine scaffold to enhance efficacy.

Q & A

Basic: What are the recommended synthetic routes for (1,2,3,6-Tetrahydropyridin-4-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via boronic acid coupling or alkylation reactions. For example, a tert-butoxycarbonyl (Boc)-protected derivative can be prepared by reacting (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid with halogenated aromatic amines under Suzuki-Miyaura coupling conditions . Optimization involves adjusting catalysts (e.g., Pd-based), solvent systems (e.g., aqueous/organic biphasic mixtures), and temperature (60–100°C). Post-synthesis, Boc deprotection using trifluoroacetic acid (TFA) yields the free amine. Purity is enhanced via column chromatography or recrystallization .

Basic: How should researchers characterize the purity and structural identity of this compound derivatives?

Methodological Answer:

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical. LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) confirms molecular weight, while HPLC (retention time: 1.31 minutes under SMD-TFA05 conditions) assesses purity . Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves structural features, such as tetrahydropyridine ring protons (δ 2.5–3.5 ppm) and methanamine protons (δ 1.8–2.2 ppm). Differential scanning calorimetry (DSC) and X-ray crystallography may be used for polymorph analysis in salt forms (e.g., glutarate) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

The compound is classified under GHS Category 4 for acute toxicity (H302, H332) and Category 2 for skin/eye irritation (H315, H319). Researchers must:

- Use engineering controls : Fume hoods with ≥100 ft/min airflow and closed-system handling.

- Wear personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and EN 166-compliant goggles.

- Implement storage protocols : Keep in inert atmospheres (argon/nitrogen) at RT, away from oxidizers .

Spill management requires neutralization with 1M HCl and absorption via vermiculite .

Advanced: How can structural modifications of this compound enhance its pharmacological activity, particularly in CNS disorders?

Methodological Answer:

Derivatization at the methanamine or tetrahydropyridine moiety modulates receptor affinity. For example:

- Glutarate salts improve solubility and bioavailability for nicotinic acetylcholine receptor (nAChR) targeting, as shown in addiction therapy models .

- Aryl substitutions (e.g., 3-pyridinyl groups) enhance 5-HT₁A/₁B receptor binding (Ki < 5 nM), as seen in RU 24969 analogs .

In vitro assays (radioligand displacement) and in vivo behavioral models (e.g., forced swim test) validate efficacy. Dose-response curves (0.1–10 mg/kg) in rodents guide therapeutic windows .

Advanced: What analytical strategies resolve contradictions in reported receptor binding data for this compound derivatives?

Methodological Answer:

Discrepancies arise from assay conditions (e.g., cell lines, radioligands). To reconcile

Standardize assays : Use consistent cell membranes (e.g., CHO-K1 vs. HEK293) and ligand concentrations (e.g., [³H]-8-OH-DPAT for 5-HT₁A).

Control stereochemistry : Chiral HPLC separates enantiomers, as R/S configurations may exhibit 10–100x affinity differences .

Validate via orthogonal methods : Surface plasmon resonance (SPR) or calcium flux assays corroborate radioligand results .

Advanced: How can researchers mitigate impurities in this compound synthesis, and what analytical tools detect them?

Methodological Answer:

Common impurities include des-boc intermediates and oxidation byproducts (e.g., pyridinium salts). Mitigation strategies:

- Process optimization : Reduce oxygen exposure via inert sparging and add antioxidants (e.g., BHT).

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves impurities with ≥95% purity .

- Detection : High-resolution mass spectrometry (HRMS) identifies trace impurities (LOQ: 0.1%), while ¹H-NMR monitors residual solvents (e.g., DMSO) .

Advanced: What bioorthogonal applications are feasible for this compound derivatives, and how are they engineered?

Methodological Answer:

The amine group enables conjugation via:

- Tetrazine ligation : Install tetrazine moieties (e.g., [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine) for inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) probes .

- Succinimidyl ester coupling : React with NHS esters (e.g., fluorescein-NHS) for fluorescent labeling. Reaction conditions: pH 8.5, 4°C, 2 hours .

Applications include live-cell imaging (e.g., receptor trafficking) and antibody-drug conjugates (ADCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.